molecular formula C47H39F5N2O5 B6297252 Fmoc-Lys(Mmt)-OPfp CAS No. 2022956-36-9

Fmoc-Lys(Mmt)-OPfp

Cat. No.: B6297252
CAS No.: 2022956-36-9
M. Wt: 806.8 g/mol
InChI Key: UVYYVGROLNAODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Mmt)-OPfp, also known as N-α-9-Fluorenylmethoxycarbonyl-N-ε-4-methoxytrityl-L-lysine pentafluorophenyl ester, is a derivative of lysine used in peptide synthesis. This compound is particularly valuable due to its orthogonal protecting groups, which allow for selective deprotection and modification of peptides.

Mechanism of Action

Target of Action

Fmoc-Lys(Mmt)-OPfp, also known as Fmoc-L-Lys(Mmt)-OPfp, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that are being synthesized. The role of this compound is to add a lysine residue to the peptide chain while protecting the side-chain amino group of the lysine .

Mode of Action

This compound interacts with its targets (amino acids in a peptide chain) through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group protects the amino end of the lysine during peptide bond formation. After the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added . The Mmt group protects the side-chain amino group of the lysine during synthesis and can be selectively removed under certain conditions .

Biochemical Pathways

The use of this compound affects the biochemical pathway of peptide synthesis. It allows for the addition of a lysine residue to the peptide chain without reacting with the side-chain amino group. This is particularly useful in the synthesis of branched peptides and peptides modified at the lysine side-chain .

Pharmacokinetics

The compound’s stability, reactivity, and the conditions under which it is used can impact its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the successful addition of a lysine residue to a peptide chain with the side-chain amino group protected. This allows for further modifications to be made to the peptide without unwanted side reactions .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, solvent, and pH. For instance, the compound is typically stored at 2-8°C . The choice of solvent can also impact the efficiency of the peptide synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Mmt)-OPfp involves several steps. Initially, lysine is protected at the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and at the ε-amino group with a 4-methoxytrityl (Mmt) group. The final step involves the activation of the carboxyl group with pentafluorophenyl (Pfp) ester. The reaction conditions typically involve the use of base-mediated coupling methods such as PyBOP/DIPEA .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Mmt)-OPfp undergoes various chemical reactions, including:

    Substitution Reactions: The Pfp ester group can be substituted by nucleophiles, leading to the formation of peptide bonds.

    Deprotection Reactions: The Fmoc and Mmt groups can be selectively removed under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with specific modifications at the lysine residue, allowing for further functionalization and study .

Scientific Research Applications

Chemistry

Fmoc-Lys(Mmt)-OPfp is widely used in the synthesis of branched and cyclic peptides. Its orthogonal protecting groups allow for selective modifications, making it a valuable tool in combinatorial chemistry .

Biology

In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions and enzyme-substrate interactions .

Medicine

This compound is used in the development of peptide-based drugs. Its ability to selectively modify peptides makes it useful in the design of therapeutic peptides with improved stability and efficacy .

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H39F5N2O5/c1-57-32-25-23-31(24-26-32)47(29-14-4-2-5-15-29,30-16-6-3-7-17-30)53-27-13-12-22-38(45(55)59-44-42(51)40(49)39(48)41(50)43(44)52)54-46(56)58-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,53H,12-13,22,27-28H2,1H3,(H,54,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYYVGROLNAODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H39F5N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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